REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:19]=[CH:18][CH:17]=[CH:16][C:3]=1[CH2:4][N:5]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:7](=O)[C:6]1=[O:15].C[C:21]1[CH:26]=[CH:25][CH:24]=[C:23](C)[C:22]=1[OH:28]>FC(F)(F)S(O)(=O)=O>[Cl:1][C:2]1[CH:19]=[CH:18][CH:17]=[CH:16][C:3]=1[CH2:4][N:5]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:7]([C:25]2[CH:26]=[CH:21][C:22]([OH:28])=[CH:23][CH:24]=2)([C:25]2[CH:24]=[CH:23][C:22]([OH:28])=[CH:21][CH:26]=2)[C:6]1=[O:15]
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Name
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|
Quantity
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300 mg
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Type
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reactant
|
Smiles
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ClC1=C(CN2C(C(C3=CC=CC=C23)=O)=O)C=CC=C1
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Name
|
|
Quantity
|
831 mg
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=CC=C1)C)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
FC(S(=O)(=O)O)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
gives a crude brown oil
|
Type
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CUSTOM
|
Details
|
Purify by flash chromatography (CH2Cl2, 10% EtOAc/CH2Cl2, 25% EtOAc/CH2Cl2)
|
Type
|
CUSTOM
|
Details
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recrystallize the resulting oil from diethyl ether/CH2Cl2/hexanes
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
after drying under house vacuum 145 mg (30%) of the title compound as an off-white powder
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C(CN2C(C(C3=CC=CC=C23)(C2=CC=C(C=C2)O)C2=CC=C(C=C2)O)=O)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |